molecular formula C13H10BrFN2O B5874434 N-(4-bromo-2-fluorophenyl)-N'-phenylurea

N-(4-bromo-2-fluorophenyl)-N'-phenylurea

Cat. No.: B5874434
M. Wt: 309.13 g/mol
InChI Key: URVNQAKFEJMNHO-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-N'-phenylurea is a synthetic urea derivative characterized by a phenyl group substituted with bromo (Br) and fluoro (F) moieties at the 4- and 2-positions, respectively, on one aromatic ring, and an unsubstituted phenyl group on the opposing urea nitrogen. The bromo and fluoro substituents are electron-withdrawing groups that may influence solubility, metabolic stability, and receptor-binding affinity, as observed in related compounds .

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O/c14-9-6-7-12(11(15)8-9)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVNQAKFEJMNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-N’-phenylurea typically involves the reaction of 4-bromo-2-fluoroaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of N-(4-bromo-2-fluorophenyl)-N’-phenylurea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromo-2-fluorophenyl)-N’-phenylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylurea derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: N-(4-bromo-2-fluorophenyl)-N’-phenylurea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new materials and catalysts.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can be employed in the design of inhibitors or modulators of specific enzymes or receptors.

Medicine: N-(4-bromo-2-fluorophenyl)-N’-phenylurea has potential applications in medicinal chemistry. It can be explored for its pharmacological properties and may serve as a lead compound for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-N’-phenylurea involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The urea moiety may also play a role in stabilizing the interaction with the target protein, leading to the modulation of its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

CPPU (N-(2-Chloro-4-pyridyl)-N'-phenylurea)
  • Substituents : Chloro (Cl) on a pyridyl ring instead of bromo/fluoro on phenyl.
  • Activity : A potent cytokinin used in agriculture to enhance fruit size and yield in crops like kiwifruit, grapes, and apples. Its activity is attributed to strong binding to cytokinin receptors, promoting cell division and delaying senescence .
  • Applications : Increases fruit weight by 10–21% in kiwifruit and improves grape cluster density .
N-(4-Methoxybenzoyl)-N'-phenylurea
  • Substituents : 4-Methoxybenzoyl group instead of bromo-fluorophenyl.
  • Activity: Exhibits CNS depressant effects, surpassing bromisoval in barbiturate-induced sleep time tests.
N-(4-Cyanophenyl)-N'-phenylurea
  • Substituents: Cyano (CN) group at the 4-position of phenyl.
  • Activity : Cytotoxic agent against HeLa cells, with an IC20 lower than hydroxyurea. Molecular docking suggests strong interactions with p38α kinase, a cancer therapeutic target .
N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylurea Derivatives
  • Substituents : Thiazole ring substituted with methoxy or bromophenyl groups.
  • Activity : Anti-inflammatory agents inhibiting carrageenan-induced edema. Methoxy and bromo substituents enhance potency by improving steric and electronic interactions with cyclooxygenase enzymes .

Comparative Analysis of Substituent Effects

Compound Key Substituents Biological Activity Mechanism/Application
N-(4-bromo-2-fluorophenyl)-N'-phenylurea 4-Br, 2-F on phenyl Inferred: Potential cytokinin or cytotoxic agent Likely modulates kinase or hormone receptor binding (analogous to CPPU or cyanophenyl derivatives)
CPPU 2-Cl on pyridyl Cytokinin Activates cytokinin receptors, enhances fruit growth
N-(4-cyanophenyl)-N'-phenylurea 4-CN on phenyl Cytotoxic Binds p38α kinase, induces apoptosis
N-(4-methoxybenzoyl)-N'-phenylurea 4-OCH3 on benzoyl CNS depressant Enhances GABAergic signaling

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